molecular formula C17H17NO5 B6461826 prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate CAS No. 2549025-96-7

prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate

Cat. No.: B6461826
CAS No.: 2549025-96-7
M. Wt: 315.32 g/mol
InChI Key: WEGMCUFAFRTYTL-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate is a quinoline-based ester derivative characterized by a 4-ethoxy group and 6,7-dimethoxy substituents on the quinoline core. The compound is synthesized from its parent acid, 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid (CAS 1325306-11-3, molecular formula C₁₄H₁₅NO₅, molecular weight 277.27 g/mol), via esterification with propargyl alcohol .

Properties

IUPAC Name

prop-2-ynyl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-5-7-23-17(19)13-10-14(22-6-2)11-8-15(20-3)16(21-4)9-12(11)18-13/h1,8-10H,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGMCUFAFRTYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=CC(=C(C=C21)OC)OC)C(=O)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimization of Esterification Conditions

MethodReagentsSolventTemperatureYield
Acid ChlorideSOCl₂, Et₃NDCM0°C → RT85%
DCC/DMAPDCC, DMAPTHFRT82%
Propargyl BromideK₂CO₃, Propargyl BromideAcetoneReflux75%

Source reports an alternative using propargyl bromide under basic conditions (K₂CO₃ in acetone), though this method risks O- vs. N-alkylation side reactions.

Alternative Pathways and Modifications

Direct Propargylation of Carboxylic Acid

In situ activation of Compound XIV using 1,1′-carbonyldiimidazole (CDI) followed by propargyl alcohol addition in THF achieves 80% yield, minimizing side products.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates esterification, improving yields to 88% while reducing reaction time.

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution at the 4-position requires careful control of reaction conditions to avoid di- or tri-ethoxylation byproducts.

  • Esterification Efficiency : Propargyl alcohol’s low nucleophilicity necessitates activated intermediates (e.g., acid chlorides).

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinoline core with an ethoxy group and two methoxy groups, along with a prop-2-ynyl group attached to the carboxylate moiety. This unique arrangement enhances its biological activity, making it a candidate for drug development and enzyme interaction studies. The synthesis typically involves multi-step processes that include the preparation of the quinoline core, introduction of substituents, and esterification of the carboxylic acid group with prop-2-yn-1-ol under controlled conditions using catalysts and solvents like dichloromethane or ethanol.

Medicinal Chemistry

Prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate has been studied for its potential antimicrobial , antiviral , and anticancer properties. Quinoline derivatives are known to exhibit significant biological activities, making this compound a promising lead for drug development. Its mechanism of action may involve intercalation with DNA and modulation of enzymatic activities, influencing cellular processes such as proliferation .

Research indicates that this compound can modulate enzymatic activity, impacting various biological targets. Molecular docking studies have predicted binding affinities with target proteins, suggesting its utility in enzyme interaction studies. The following table summarizes some key biological activities associated with similar quinoline derivatives:

Compound NameBiological ActivityUnique Attributes
4-EthoxyquinolineModerate antimicrobialLacks methoxy substitutions
6-MethoxyquinolineAntimicrobial propertiesSimpler structure
7-DimethoxyquinolineAnticancer potentialNo ethoxy group present
PropanoylquinolineLimited studies on activityDifferent functional group

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in organic synthesis. It can be utilized in the development of dyes, catalysts, and other industrial chemicals. The compound's solubility and reactivity are enhanced by its multiple functional groups, making it suitable for various applications in chemical manufacturing.

Case Studies

  • Anticancer Activity : A study investigated the anticancer properties of quinoline derivatives similar to prop-2-yn-1-y 4 -ethoxy -6 ,7 -dimethoxyquinoline -2 -carboxylate. Results indicated significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Another research focused on the antimicrobial efficacy of this compound against various pathogens. The findings demonstrated potent antibacterial activity, suggesting its potential as a therapeutic agent in treating infections.
  • Enzyme Modulation : Molecular docking studies have highlighted the compound's ability to interact with specific enzymes involved in metabolic pathways. This interaction could lead to new insights into drug design targeting these enzymes.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include quinoline and isoquinoline derivatives with variations in substituents, ester groups, and core heterocycles. Below is a comparative analysis:

Table 1: Comparative Analysis of Prop-2-yn-1-yl 4-Ethoxy-6,7-dimethoxyquinoline-2-carboxylate and Analogues
Compound Name Core Structure Substituents Ester/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Quinoline 4-ethoxy, 6,7-dimethoxy Propargyl ester C₁₇H₁₇NO₅ 315.33 High reactivity (alkyne group); potential for click chemistry
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Isoquinoline 6,7-dimethoxy, 1-methyl Ethyl ester C₁₅H₁₉NO₄ 277.31 Intermediate in alkaloid synthesis; moderate lipophilicity
Methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (5) Quinoline 4-hydroxy, 6,7-dimethoxy, 1-allyl Methyl ester C₁₆H₁₇NO₆ 319.31 Precursor for amide derivatives; photoactive due to α,β-unsaturated carbonyl
4-Ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid Quinoline 4-ethoxy, 6,7-dimethoxy Carboxylic acid C₁₄H₁₅NO₅ 277.27 Parent acid; used in API synthesis

Key Differences and Implications

Core Structure: Quinoline vs. Isoquinoline: The target compound’s quinoline core differs from isoquinoline derivatives (e.g., compound 6d) in nitrogen position, altering electronic distribution and intermolecular interactions. Quinoline derivatives often exhibit stronger π-π stacking, influencing crystallinity and solubility .

Substituent Effects: 4-Ethoxy vs. Propargyl Ester: The alkyne group enables click chemistry applications, unlike ethyl or methyl esters (e.g., 6d or 5), which are less reactive .

Reactivity and Stability :

  • Propargyl esters are prone to hydrolysis under acidic or basic conditions, whereas ethyl esters (e.g., 6d) are more stable. This necessitates careful storage and handling of the target compound.
  • The α,β-unsaturated carbonyl in compound 5 confers photoactivity, absent in the target compound .

Synthetic Pathways: The parent acid (CAS 1325306-11-3) is synthesized via methods comparable to those for compound 5, involving esterification and substitution reactions . Isoquinoline derivatives (e.g., 6d–6h) often require reductive amination or sulfonylation, differing from quinoline-based routes .

Lumping Strategy and Grouping

As per , compounds with similar structures (e.g., ethoxy/methoxy-substituted quinolines) may be "lumped" into surrogate categories for predictive modeling. The target compound could be grouped with other alkoxy-quinolines to simplify reaction pathway analyses (e.g., oxidative degradation or ester hydrolysis) .

Biological Activity

Prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. Quinoline derivatives are significant in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and data tables.

IUPAC Name: Prop-2-ynyl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate
Molecular Formula: C17H17NO5
CAS Number: 2549025-96-7

Synthesis

The synthesis of this compound typically involves multi-step reactions. The process generally includes:

  • Preparation of the quinoline core.
  • Introduction of ethoxy and methoxy groups.
  • Esterification with prop-2-yn-1-ol.

Reaction conditions often utilize catalysts and controlled temperatures to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation: The quinoline core can intercalate with DNA, inhibiting DNA synthesis.
  • Enzyme Interaction: It may modulate the activity of various enzymes and receptors involved in cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that quinoline derivatives possess significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains.

Anticancer Activity

Quinoline derivatives are known for their anticancer effects. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which play crucial roles in cellular signaling pathways associated with growth and proliferation .

Data Table: Biological Activities

Activity Mechanism Reference
AntimicrobialInhibits bacterial growthStudy on quinoline derivatives
AnticancerInduces apoptosis; inhibits cell proliferationResearch on anticancer properties
Enzyme InhibitionModulates kinase activityPreliminary findings on enzyme targets

Case Studies

  • Anticancer Study: A study evaluating the anticancer potential of various quinoline derivatives found that prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline demonstrated significant cytotoxicity against breast cancer cells in vitro.
  • Antimicrobial Efficacy: Another investigation revealed that this compound exhibited substantial antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate, and what reaction conditions are critical for achieving optimal yields?

  • Methodological Answer : The synthesis typically involves coupling a quinoline-2-carboxylic acid derivative with a propargyl alcohol under esterification conditions. Key steps include:

  • Quinoline core preparation : Friedländer condensation (e.g., using salicylaldehyde derivatives and amino ketones) to introduce methoxy and ethoxy groups at positions 6,7 and 4, respectively .
  • Esterification : Reacting the quinoline-2-carboxylic acid intermediate with prop-2-yn-1-ol via Mitsunobu or carbodiimide-mediated coupling. Optimization of solvent polarity (e.g., DMSO or methanol) and base selection (e.g., potassium carbonate) is critical to avoid hydrolysis of sensitive substituents .
  • Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) improve coupling efficiency in propargyl group introduction, particularly under microwave-assisted conditions (120°C, 40 minutes) .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, ethoxy groups at δ 1.3–1.5 ppm) and propargyl proton signals (δ 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation, especially if polymorphism or stereochemical ambiguity arises .

Advanced Research Questions

Q. What strategies can mitigate challenges in introducing the propargyl (prop-2-yn-1-yl) group during esterification reactions?

  • Methodological Answer : Key challenges include competing side reactions (e.g., alkyne oligomerization) and low yields. Mitigation strategies:

  • Catalytic Systems : Use Pd(0)/Pd(II) catalysts with phosphine ligands (e.g., dppf) to stabilize reactive intermediates and suppress undesired pathways .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 0.67 hours vs. 12 hours) to minimize degradation of heat-sensitive components .
  • Protecting Groups : Temporarily protect the quinoline nitrogen or hydroxyl groups during esterification to prevent side reactions .

Q. How do the electronic effects of methoxy and ethoxy substituents influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Methoxy Groups : Electron-donating methoxy groups at positions 6 and 7 increase electron density on the quinoline ring, enhancing nucleophilic aromatic substitution (SNAr) but reducing electrophilic reactivity. This impacts Suzuki-Miyaura couplings, requiring careful selection of boronic acid partners .
  • Ethoxy Group at Position 4 : The ethoxy substituent’s steric bulk may hinder access to the C2 carboxylate, necessitating bulky ligands (e.g., XPhos) in palladium-catalyzed reactions .
  • Comparative Studies : Analogues with halogens (e.g., 4-bromophenyl derivatives) show higher reactivity in cross-coupling, suggesting methoxy/ethoxy-substituted variants may require harsher conditions (e.g., higher temperatures) .

Q. When encountering contradictory spectral data (e.g., NMR vs. HRMS), what validation steps should be prioritized?

  • Methodological Answer :

  • Replicate Analyses : Repeat NMR/HRMS under standardized conditions (e.g., deuterated solvent purity, ionization source calibration) .
  • Alternative Techniques : Use IR spectroscopy to confirm ester carbonyl stretches (~1700 cm⁻¹) or LC-MS to detect trace impurities .
  • Computational Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

Q. How can reaction conditions be optimized to address low yields in the final esterification step?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance solubility and reactivity .
  • Temperature Gradients : Perform kinetic studies at 80–120°C to identify ideal thermal profiles for propargyl group incorporation .
  • Additives : Include molecular sieves to scavenge water or triethylamine to neutralize acidic byproducts .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and observed melting points?

  • Methodological Answer :

  • Polymorphism Screening : Recrystallize the compound from different solvents (e.g., ethyl acetate vs. hexane) and analyze via differential scanning calorimetry (DSC) .
  • Impurity Profiling : Use HPLC to quantify byproducts (e.g., unreacted quinoline precursor) that may depress melting points .
  • Crystallographic Alignment : Compare experimental crystal packing (e.g., hydrogen-bonding motifs) with predicted lattice energies .

Comparative Structural Analysis

Q. What insights can be drawn from structurally analogous compounds (e.g., ethyl 6-hydroxy-4-phenylquinoline-2-carboxylate) for modifying this compound's properties?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace the propargyl group with methylsulfonyl or carboxamide moieties to alter solubility and metabolic stability .
  • Substituent Positioning : Studies on ethyl 6-chloro-2-[(2-chloroquinolin-3-yl)methoxy] derivatives suggest that halogenation at specific positions enhances electrophilic reactivity for further functionalization .

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